Tocol acetate, (2R)-

Description

Contextualization within the Chiral Tocopherol and Tocotrienol Landscape

(2R)-Tocol acetate (B1210297) is a member of the broader family of tocochromanols, which includes four tocopherols (B72186) (alpha, beta, gamma, delta) and four tocotrienols (alpha, beta, gamma, delta). mdpi.comptfarm.pl These compounds share a common chromanol ring structure but differ in the number and position of methyl groups on this ring. mdpi.comnih.gov The key distinction between tocopherols and tocotrienols lies in the nature of their phytyl tail; tocopherols possess a saturated tail, while tocotrienols have an unsaturated tail with three double bonds. mdpi.comnih.gov

The defining characteristic of tocopherols is the presence of three chiral centers at the 2, 4', and 8' positions of the molecule. nih.govnih.govresearchgate.net This chirality gives rise to eight possible stereoisomers for each tocopherol (e.g., RRR, RSR, RRS, RSS, SRR, SSR, SRS, and SSS). nih.gov In contrast, tocotrienols have only one chiral center at the C-2 position. mdpi.comnih.gov

(2R)-Tocol acetate is specifically the acetylated form of the (2R) stereoisomer of tocopherol. The acetylation occurs at the 6-hydroxyl group of the chromanol ring, a modification that enhances the compound's stability. ontosight.ai While natural tocopherols produced by plants exist exclusively as the RRR-stereoisomer, synthetic vitamin E, known as all-rac-α-tocopherol, is an equal mixture of all eight stereoisomers. nih.govnih.gov This distinction is crucial in research, as the biological activity and metabolic fate of these stereoisomers can differ significantly.

Table 1: Comparison of Tocopherols and Tocotrienols

| Feature | Tocopherols | Tocotrienols |

|---|---|---|

| Phytyl Tail | Saturated | Unsaturated (3 double bonds) |

| Chiral Centers | 3 (at C2, C4', C8') | 1 (at C2) |

| Number of Stereoisomers | 8 | 2 |

| Natural Configuration | (2R, 4'R, 8'R) | (2R, 3'E, 7'E) |

Significance of (2R)-Stereochemistry in Biological Systems

The stereochemistry at the C2 position of the chromanol ring is a critical determinant of biological activity in tocopherols. nih.gov Biological systems, particularly the human body, exhibit a distinct preference for the (2R) configuration. This selectivity is primarily mediated by the hepatic α-tocopherol transfer protein (α-TTP), which preferentially binds to 2R-stereoisomers of α-tocopherol for incorporation into very low-density lipoproteins (VLDL). nih.govnih.gov

Consequently, stereoisomers with the R configuration at the C2 position are more biologically active than their S configuration counterparts. nih.gov The RRR-α-tocopherol, the natural form, is considered to have the highest biological activity. nih.gov Studies have shown that the 2R-stereoisomers of α-tocopherol possess significantly greater vitamin E activity compared to the 2S-forms. nih.govresearchgate.net This discrimination highlights the principle of chiral recognition, where enzymes and receptor proteins in the body can distinguish between different stereoisomers of a molecule, leading to different biological outcomes. mdpi.com

The preferential retention of 2R-α-tocopherol means that the other stereoisomers, particularly the 2S forms, are more rapidly metabolized and excreted. researchgate.net This stereospecific handling underscores the importance of considering the isomeric composition of tocopherol preparations in research and nutritional contexts.

Overview of Key Research Paradigms and Challenges

Contemporary research involving (2R)-Tocol acetate and related chiral tocopherols revolves around several key areas, each with its own set of challenges.

Synthesis and Characterization: A significant challenge lies in the stereoselective synthesis of specific tocopherol isomers. researchgate.net While the total synthesis of all eight stereoisomers of α-tocopherol has been achieved, controlling the chirality at the three stereocenters to produce a single, desired isomer like (2R,4'R,8'R)-α-tocopherol with high enantioselectivity remains a complex endeavor. researchgate.netacs.orgacs.org Researchers have explored various strategies, including the use of chiral synthons from microbiological sources and stereospecific cyclization reactions. acs.orgacs.org

The analysis and separation of these stereoisomers also present a considerable challenge. Chiral high-performance liquid chromatography (HPLC) is a primary method used for the separation and quantification of tocopherol enantiomers. ptfarm.plnih.gov Developing robust and efficient analytical methods is crucial for accurately determining the stereoisomeric composition of samples from biological matrices, foods, and pharmaceutical preparations. nih.gov

Biological Activity and Mechanisms: A major research paradigm is the elucidation of the precise mechanisms through which different stereoisomers exert their biological effects. While the antioxidant properties of tocopherols are well-known, research is increasingly focused on their non-antioxidant roles, such as the regulation of gene expression and signal transduction. mdpi.comnih.govmdpi.com Understanding how the stereochemistry of the phytyl tail influences these non-antioxidant functions is an active area of investigation. For instance, studies are exploring the synthesis of α-tocopherol derivatives as potential anticancer agents, where specific structural features are crucial for activity. mdpi.com

Metabolism and Bioavailability: Investigating the differential metabolism and bioavailability of tocopherol stereoisomers is another key research focus. The use of deuterium-labeled isotopes in conjunction with mass spectrometry has enabled researchers to trace the absorption, distribution, and metabolism of specific isomers within biological systems. These studies consistently demonstrate the preferential uptake and retention of 2R-isomers, but the exact biodiscrimination can vary between species and even between different tissues within the same organism. researchgate.net A significant challenge is to fully understand the metabolic fate of the less-retained stereoisomers and their potential biological effects.

Table 2: Key Research Areas and Associated Challenges for (2R)-Tocol Acetate

| Research Area | Key Focus | Major Challenges |

|---|---|---|

| Chemical Synthesis | Stereoselective synthesis of specific isomers. | Achieving high enantioselectivity at three chiral centers. |

| Analytical Chemistry | Separation and quantification of stereoisomers. | Developing efficient and sensitive chiral separation methods (e.g., HPLC). |

| Biochemistry | Elucidating mechanisms of action. | Differentiating antioxidant vs. non-antioxidant roles of specific isomers. |

| Metabolism | Determining bioavailability and metabolic fate. | Tracking the complex metabolic pathways of different stereoisomers in vivo. |

Structure

3D Structure

Properties

CAS No. |

153379-68-1 |

|---|---|

Molecular Formula |

C28H46O3 |

Molecular Weight |

430.7 g/mol |

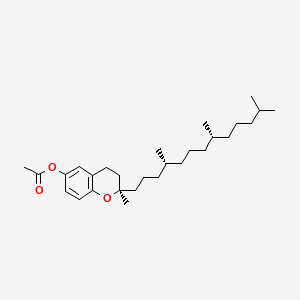

IUPAC Name |

[(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28-/m1/s1 |

InChI Key |

CBUJHSGSOYAVJD-MVOZIGHISA-N |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |

Origin of Product |

United States |

Advanced Analytical Techniques for Stereochemical Elucidation and Quantification of 2r Tocol Acetate

Chiral Chromatographic Separation Technologies

Chiral chromatography is the cornerstone for the stereochemical analysis of tocol (B1682388) acetate (B1210297), enabling the separation of its various stereoisomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the principal techniques employed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC utilizing chiral stationary phases (CSPs) is a widely adopted method for the direct enantiomeric separation of tocol acetate stereoisomers without the need for derivatization. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. mdpi.com The choice of CSP, mobile phase, and detector are crucial for achieving optimal separation.

Several studies have demonstrated successful separation of all-rac-α-tocopheryl acetate stereoisomers using various polysaccharide-based CSPs. For instance, a Chiralcel OD-H column, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, has been used to separate the eight stereoisomers into five distinct peaks using hexane (B92381) as the mobile phase. nih.gov Another approach utilized a Chiralpak OP(+) column with a mobile phase of methanol (B129727) and water to separate all-rac-α-tocopheryl acetate into four peaks, distinguishing the 2R- and 2S-isomers. nih.gov The use of immobilized CSPs, such as Chiralpak IH-3, offers enhanced solvent compatibility, allowing for a broader range of mobile phases to optimize selectivity. nih.govchiraltech.com

Detection is commonly performed using UV absorbance, typically at wavelengths around 284 nm or 290-300 nm. nih.govaocs.org For increased sensitivity, especially in biological samples, fluorescence detection (FLD) is the preferred method, with excitation and emission wavelengths commonly set around 295 nm and 330 nm, respectively. researchgate.netaocs.org

Table 1: Examples of HPLC Methods for Chiral Separation of Tocol Acetate Stereoisomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Elution Profile | Reference |

| Chiralcel OD-H | n-Hexane | 1.5 | UV | Five peaks containing the eight stereoisomers. | nih.gov |

| Chiralpak OP(+) | Methanol/Water (96:4, v/v) | 0.3 | UV (284 nm) | Four peaks separating 2R- and 2S-isomers. | nih.gov |

| Chiralpak OT(+) | Acetonitrile | 0.5 | UV (284 nm) | RRR-α-Toc acetate eluted as a single peak. | nih.gov |

| (+)-Poly(triphenylmethylmethacrylate) ((+)-PTMA) on silica (B1680970) gel | Acetonitrile/Water (9:1, v/v) | 0.5 | UV (200 nm) | Five peaks with co-injection of authentic stereoisomers for identification. | nih.gov |

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. mdpi.commdpi.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small percentage of an organic modifier, such as methanol or ethanol. researchgate.net

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for the use of higher flow rates and smaller particle size columns, leading to increased efficiency and resolution. mdpi.comacs.org Any column suitable for normal-phase chromatography can generally be used in SFC. Polysaccharide-based CSPs are commonly employed for the enantiomeric resolution of a wide range of compounds, including those with structures similar to tocol acetate. researchgate.net The optimization of SFC separations involves adjusting parameters such as the composition of the mobile phase, column temperature, and back pressure. researchgate.net For challenging separations, the unique selectivity offered by different organic modifiers can be explored, with immobilized CSPs providing the robustness to withstand a wide variety of solvents. chiraltech.com

Gas Chromatography (GC) for Stereoisomeric Profiling

GC is another valuable technique for the analysis of tocol acetate stereoisomers, particularly for determining the diastereomeric composition. nih.gov A significant consideration for GC analysis is that the tocol acetate molecule often requires derivatization to increase its volatility and prevent decomposition at the high temperatures used in the GC system. aocs.orgnih.gov

The most common derivatization method involves converting the tocopherols (B72186) to their trimethylsilyl (B98337) (TMS) ethers. nih.gov This allows for the separation of the diastereoisomers on a capillary column coated with a polar stationary phase. For instance, the diastereoisomers of α-tocopherol TMS ethers have been successfully separated on a highly polar SP2340 liquid phase. nih.gov Another approach involves the derivatization of tocopherols to their methyl ethers, which can then be analyzed by GC. ptfarm.plnih.gov The choice of capillary column is critical, with highly polar phases providing better peak resolution. nih.gov

Table 2: GC Methods for Stereoisomeric Profiling of Tocopherols

| Derivatization Method | Capillary Column | Column Temperature | Application | Reference |

| Trimethylsilyl (TMS) ether | 115 m x 0.25 mm glass capillary with SP2340 liquid phase | 195 °C | Determination of diastereoisomeric composition of natural and synthetic α-Toc samples. | nih.gov |

| Methyl ether | - | - | Analysis of all-rac-α-tocopheryl acetate and RRR-α-tocopheryl acetate. | nih.gov |

Pre-Analytical Derivatization for Enhanced Chiral Separation

Pre-analytical derivatization can be a crucial step to enhance the separation and detection of tocol acetate stereoisomers, particularly for GC analysis. nih.govresearchgate.net The primary goal of derivatization in this context is to block the polar hydroxyl group of the tocopherol molecule, thereby increasing its volatility and preventing undesirable interactions with the stationary phase. nih.gov

The formation of trimethylsilyl (TMS) ethers is a widely used derivatization technique for the GC analysis of tocopherols. nih.gov This method has been successfully applied to separate the diastereoisomers of α-tocopherol. nih.gov Another common derivatization involves the formation of methyl ethers. nih.gov This has been used for the analysis of α-tocopherol from various sources, including pharmaceutical preparations. ptfarm.plnih.gov

In some instances, derivatization can also be employed in HPLC to improve chromatographic behavior or detection sensitivity. For example, the derivatization of tocotrienols to their methyl ethers has been shown to prevent non-specific interactions with the stationary phase and allow for better interaction with the chiral selector. nih.gov It is also possible to use a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase. mdpi.com

Method Validation and Quantification Strategies for Stereoisomeric Purity

The validation of analytical methods is essential to ensure the accuracy, precision, and reliability of the quantification of (2R)-Tocol acetate and its stereoisomeric purity. aocs.orgmdpi.com A comprehensive method validation typically includes the assessment of linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). acs.orgmdpi.com

For HPLC methods, linearity is evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. aocs.org Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.netresearchgate.net Precision is determined by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD). researchgate.net

In a study validating a chiral HPLC method for α-tocopherol stereoisomers in infant formula, the method demonstrated good accuracy with spike recoveries ranging from 91.9% to 108.8% for RRR-α-tocopherol. researchgate.net The precision was also found to be acceptable, with a repeatability of 3.5% RSD. researchgate.net For GC-MS methods, validation follows similar principles. A study for the determination of vitamin E isomers and α-tocopherol acetate reported linear ranges from 0.1 to 40 μg/mL with correlation coefficients greater than 0.997. rsc.org The LODs ranged from 0.09 to 0.46 ng/mL, and the recoveries were between 83.2% and 107%. rsc.org

Molecular and Cellular Mechanisms of Action of 2r Tocol Acetate in Vitro and Cellular Model Studies

Investigation of Stereospecific Molecular Interactions

The biological activity of tocol (B1682388) acetate (B1210297) is profoundly influenced by its stereochemistry, particularly the configuration at the C-2 position of the chromanol ring. The (2R) configuration is critical for its recognition and preferential binding by specific proteins, most notably the α-tocopherol transfer protein (α-TTP). nih.govresearchgate.net

α-Tocopherol Transfer Protein (α-TTP): This hepatic protein plays a pivotal role in maintaining vitamin E levels in the body by selectively binding to α-tocopherol and facilitating its incorporation into lipoproteins for distribution to other tissues. nih.govcambridge.orgwikipedia.org Crystallographic studies have revealed that α-TTP possesses a hydrophobic pocket that accommodates the α-tocopherol molecule. nih.gov The affinity of α-TTP is significantly higher for stereoisomers with the R configuration at the C-2 position. nih.govresearchgate.net While the natural form, RRR-α-tocopherol, has the highest affinity (100%), the synthetic 2R stereoisomers (like RRR, RRS, RSR, and RSS) are also preferentially bound over the 2S stereoisomers (SRR, SRS, SSR, and SSS). nih.govcambridge.org For instance, the affinity of α-TTP for SRR-α-tocopherol is a mere 11% compared to RRR-α-tocopherol. nih.gov Tocol acetate itself has a very low affinity for α-TTP (around 2%), as the acetate group must first be hydrolyzed to free tocopherol for significant binding to occur. nih.govwikipedia.org This hydrolysis is a prerequisite for its biological activity mediated by α-TTP.

The preferential binding of 2R-stereoisomers by α-TTP leads to their enrichment in plasma and tissues, while the 2S forms are more rapidly metabolized and excreted. wikipedia.orgnih.gov This biodiscrimination underscores the importance of the C-2 chiral center in the molecular interactions that govern the in vivo fate and biological potency of different tocopherol stereoisomers. nih.gov

Influence on Cellular Signaling Pathways (Mechanistic Studies in Cellular Models)

Beyond its well-known antioxidant function, (2R)-tocol, the active form of (2R)-tocol acetate after hydrolysis, modulates various cellular signaling pathways, including those involved in oxidative stress response and inflammation. These non-antioxidant functions are mediated through interactions with signaling proteins and regulation of gene expression. nih.govnih.gov

Modulation of Oxidative Stress Response Pathways in Cellular Systems

While the direct antioxidant activity of all α-tocopherol stereoisomers is considered equal in vitro, their effects on cellular antioxidant defense mechanisms can differ. researchgate.net (2R)-Tocol has been shown to influence the expression of antioxidant enzymes and proteins, although specific studies focusing solely on the (2R)-acetate form are limited. The general mechanisms attributed to α-tocopherol, which would apply to the active form of (2R)-tocol acetate, involve the modulation of pathways like the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Some studies suggest that vitamin E can influence Nrf2 activation, thereby bolstering the cell's intrinsic antioxidant capacity.

Regulation of Inflammatory Mediators in Cellular Models

(2R)-Tocol, the active form of (2R)-tocol acetate, has demonstrated anti-inflammatory properties in various cellular models. researchgate.netontosight.ai These effects are often attributed to its ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov

NF-κB Pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov In vitro studies have shown that α-tocopherol can inhibit the activation of NF-κB. nih.govresearchgate.net This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκB proteins or by directly impacting the DNA binding activity of NF-κB. By suppressing NF-κB activation, (2R)-tocol can downregulate the production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.gov For instance, α-tocopherol acetate has been observed to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2, and pro-inflammatory cytokines in mouse peritoneal macrophages, with a slight suppression of NF-κB p50 and p65 activation. medchemexpress.com

Comparative Analysis of Biological Activities with Other Tocopherol Stereoisomers in Cellular Contexts

The stereochemistry at the C-2 position of the tocol molecule is a critical determinant of its biological activity, largely due to the stereospecificity of α-TTP. researchgate.netresearchgate.netontosight.ai This leads to significant differences in the cellular accumulation and subsequent biological effects of the 2R and 2S stereoisomers.

Cellular Uptake and Retention: While the initial intestinal absorption of all tocopherol stereoisomers appears to be non-discriminatory, the liver, through the action of α-TTP, preferentially secretes the 2R forms into the circulation for delivery to other tissues. nih.govcapes.gov.br Consequently, cells are exposed to and accumulate higher concentrations of 2R-stereoisomers, including the active form of (2R)-tocol acetate, compared to their 2S counterparts. nih.gov Studies in rats have shown that administration of all-rac-α-tocopheryl acetate (a mix of all eight stereoisomers) results in a preferential accumulation of the four 2R stereoisomers in tissues and plasma. nih.gov The liver, in contrast, tends to have a higher proportion of the 2S stereoisomers, as they are targeted for metabolism and excretion. researchgate.netresearchgate.net

Biological Potency: The differential retention of stereoisomers directly translates to differences in their biological potency. The 2R forms of α-tocopherol are considered to have full vitamin E activity, while the 2S forms have very little to no activity. fao.org This is primarily because the 2S stereoisomers are not effectively maintained in tissues. fao.org Rat fetal resorption-gestation tests, a classic method for assessing vitamin E bioactivity, have demonstrated a clear hierarchy of potency among the stereoisomers, with RRR-α-tocopherol being the most active. cambridge.orgnih.gov

The following table summarizes the relative biological activities of different α-tocopherol stereoisomers based on the rat fetal resorption–gestation test, highlighting the superior activity of the 2R forms.

| Stereoisomer | Configuration at C-2 | Relative Biological Activity (%) |

| RRR-α-tocopherol | R | 100 |

| RRS-α-tocopherol | R | 90 |

| RSR-α-tocopherol | R | 57 |

| RSS-α-tocopherol | R | 73 |

| SRR-α-tocopherol | S | 31 |

| SRS-α-tocopherol | S | 37 |

| SSR-α-tocopherol | S | 21 |

| SSS-α-tocopherol | S | 60 |

| Data sourced from Weiser & Vecchi, 1982. cambridge.org |

This data clearly illustrates that the configuration at the C-2 position is a more significant determinant of biological activity than the configurations at the C-4' and C-8' positions in the phytyl tail. nih.gov

Enzymatic Biotransformations and Metabolic Fate of 2r Tocol Acetate in Vitro and Cellular Models

Hydrolysis Pathways of the Acetate (B1210297) Moiety

For (2R)-Tocol acetate to exert its biological effects, the acetate group must be cleaved to release the active tocopherol molecule. This hydrolysis is a critical and often rate-limiting step in its bioavailability. portlandpress.com

Identification and Characterization of Enzymes Facilitating Hydrolysis (e.g., Cholesteryl Ester Hydrolase, Esterases)

Several enzymes have been identified as key players in the hydrolysis of tocol (B1682388) acetate. Research points to cholesteryl ester hydrolase (CEH) , also known as carboxyl ester lipase (B570770) (CEL) or bile salt-dependent lipase (BSDL), as a primary enzyme responsible for this conversion. mdpi.comabdominalkey.com Studies using in vitro digestion models have shown that among several candidate esterases, including pancreatic lipase and pancreatic lipase-related protein 2, only CEH was capable of efficiently hydrolyzing tocopheryl acetate to its active form. nih.gov

In addition to pancreatic CEH, esterases of mucosal origin have also been implicated. nih.govchemicalbook.in Research on rat jejunal loops demonstrated the presence of a mucosal esterase, localized to the endoplasmic reticulum of the enterocyte, which can hydrolyze tocopheryl acetate. nih.gov This suggests that hydrolysis can occur both in the intestinal lumen via pancreatic enzymes and intracellularly following uptake of the intact ester. nih.gov Furthermore, studies in chicken liver have characterized a specific α-tocopheryl acetate hydrolase located in the microsomes. ias.ac.in This enzyme exhibits a high degree of specificity, as it does not hydrolyze other esters like retinyl acetate or cholesteryl acetate. ias.ac.in The activity of these hydrolases is often dependent on the presence of bile salts, which act as specific cofactors. portlandpress.comias.ac.in

The following table summarizes the key enzymes involved in the hydrolysis of Tocol Acetate:

| Enzyme | Location/Source | Key Characteristics |

| Cholesteryl Ester Hydrolase (CEH) | Pancreatic juice, Human duodenal juice | Requires bile salts for activity; considered a principal hydrolytic enzyme. portlandpress.commdpi.comnih.gov |

| Mucosal Esterase | Rat jejunal enterocyte (endoplasmic reticulum) | Distinct from pancreatic esterase; may be important in pancreatic insufficiency. nih.gov |

| α-Tocopheryl Acetate Hydrolase | Chicken liver (microsomes) | Highly specific for α-tocopheryl acetate; requires bile salts as a cofactor. ias.ac.in |

Substrate Specificity and Catalytic Efficiency in Cellular Environments

The efficiency of hydrolysis is influenced by the cellular environment and the stereochemistry of the substrate. In vitro studies have revealed that the chirality at the C2 position of the chromanol ring significantly impacts the rate of hydrolysis by bovine cholesterol esterase. nih.gov Interestingly, the naturally configured RRR-α-tocopheryl acetate is hydrolyzed more slowly than its synthetic stereoisomers, SRR- and SSS-α-tocopheryl acetate. nih.gov However, the RRR form binds more strongly to the enzyme. nih.gov

The physical state of the substrate also plays a crucial role. The hydrolysis of tocopheryl acetate by CEH is significantly more efficient when the substrate is incorporated into mixed micelles or liposomes compared to emulsions or food matrices. nih.gov This suggests that the bioaccessibility of the ester to the enzyme is a critical factor. nih.gov Caco-2 cells, a model for human intestinal enterocytes, have demonstrated the ability to hydrolyze tocopheryl acetate, and this process is enhanced when the compound is delivered in mixed micelles. nih.govcapes.gov.brnih.gov The cells themselves possess hydrolytic activity, and they may also take up cholesterol esterase, further increasing the rate of intracellular hydrolysis. capes.gov.brnih.gov

Intracellular Processing and Transport Mechanisms in Cellular Models

Following hydrolysis, the liberated (2R)-Tocopherol undergoes a series of intracellular processing and transport steps to reach its sites of action or be secreted.

Interactions with Tocopherol Transfer Proteins (TTP) and Related Carriers

A key protein in the intracellular trafficking of α-tocopherol is the α-tocopherol transfer protein (α-TTP) . annualreviews.orgresearchgate.net This cytosolic protein, primarily found in the liver, has a high binding affinity for the natural RRR-α-tocopherol form. annualreviews.orgdrugbank.com Its primary function is to select RRR-α-tocopherol from the various forms of vitamin E delivered to the liver and facilitate its secretion into nascent very low-density lipoproteins (VLDL). annualreviews.org While α-TTP preferentially binds the free tocopherol, studies using cultured liver cell lines (McARH7777) have shown that α-tocopheryl acetate is taken up by the cells and hydrolyzed intracellularly to α-tocopherol, which is then secreted into the medium in an α-TTP-dependent manner. pnas.org This indicates that even when administered as an ester, the resulting tocopherol interacts with α-TTP for its subsequent transport. pnas.org The secretion of α-tocopherol mediated by α-TTP appears to follow a non-Golgi-mediated pathway, as it is insensitive to Brefeldin A, an inhibitor of VLDL secretion. annualreviews.orgpnas.org

Membrane Permeability and Cellular Uptake in Model Systems

The uptake of (2R)-Tocol acetate and its hydrolyzed form, tocopherol, into cells is a complex process. It is generally accepted that only the free, unesterified form of vitamin E traverses the apical membranes of intestinal absorptive cells. oup.com However, studies with Caco-2 cells have shown that the uptake of tocopheryl acetate can be surprisingly similar to that of free tocopherol, suggesting that some intact ester may be taken up and hydrolyzed intracellularly. nih.govcapes.gov.brnih.gov The uptake process appears to involve protein-mediated transport mechanisms. capes.gov.brnih.gov

Once inside the cell, tocopherol's lipophilic nature allows it to readily incorporate into cellular membranes. sigmaaldrich.com The interaction of tocopherol with membrane lipids can decrease membrane permeability and fluidity, a phenomenon that is more pronounced in membranes with more unsaturated lipids. nih.gov The chroman ring and the long phytyl side chain are both essential for this membrane-stabilizing effect. nih.gov In skin models, topically applied α-tocopheryl acetate penetrates the skin and is metabolized to free α-tocopherol within the viable skin layers, enhancing the skin's antioxidant capacity. researchgate.net The permeability varies depending on the formulation, with solutions in isopropyl myristate showing efficient delivery. researchgate.neteuropa.eu

Formation of Downstream Metabolites in Cellular and In Vitro Bioreactor Systems

After its initial hydrolysis, the active (2R)-Tocopherol can undergo further metabolism, leading to the formation of various downstream metabolites. The liver is the primary site for tocopherol catabolism. researchgate.netnih.govmdpi.com The metabolic process is initiated by ω-hydroxylation of the phytyl tail by cytochrome P450 enzymes, followed by oxidation and subsequent β-oxidation, shortening the side chain. mdpi.com This process leads to the formation of long-chain metabolites (LCMs) such as 13'-hydroxychromanol (13'-OH) and 13'-carboxychromanol (13'-COOH), and ultimately short-chain carboxychromanols (CEHCs) which are excreted. mdpi.com

In addition to side-chain degradation, the chroman ring can also be oxidized, particularly when tocopherol acts as an antioxidant. This leads to the formation of metabolites like α-tocopheryl quinone, which can be further reduced to α-tocopheryl hydroquinone. researchgate.netnih.gov In vitro studies using plant cell cultures, such as from sunflowers and tobacco, have also been explored as systems for producing and studying tocopherol and its derivatives, offering potential platforms for investigating metabolic pathways and enhancing the production of natural tocopherol. nih.govmdpi.com

Computational Chemistry and Theoretical Modeling of 2r Tocol Acetate

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical methods are instrumental in understanding the fundamental electronic characteristics of (2R)-tocol acetate (B1210297), which in turn govern its reactivity.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactivity of tocopherol-related compounds. researchgate.netmdpi.com By calculating various electronic descriptors, DFT can predict the chemical behavior of molecules. Key parameters derived from DFT calculations include:

Electronegativity (χ), Hardness (η), and Softness (S): These concepts help in understanding the charge transfer and stability of a molecule. researchgate.netmdpi.com Chemical hardness, for instance, is a measure of resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.netmdpi.com

Ionization Potential (I) and Electron Affinity (A): These are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. researchgate.net The equations are I = -EHOMO and A = -ELUMO. researchgate.net

Studies on related tocopherol isoforms have shown that the difference in energy between the HOMO and LUMO, known as the GAP, is a crucial indicator of reactivity. researchgate.net A smaller GAP is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net For instance, in aqueous solutions, some tocopherol isoforms exhibit a decrease in their GAP, suggesting increased reactivity in polar environments. researchgate.net The electronegativity of different tocopherol isoforms can also be compared, with variations arising from the substitution patterns on the chromanol ring. researchgate.net

DFT calculations have also been employed to study reaction mechanisms involving acetate, such as its role in C-H activation processes catalyzed by transition metals like ruthenium and rhodium. acs.orgrsc.org These studies reveal that acetate can influence the reaction pathway by participating in ligand exchange and affecting the energetics of transition states. acs.orgrsc.org

Analysis of Molecular Orbitals and Bonding Characteristics

The analysis of molecular orbitals, particularly the HOMO and LUMO, is fundamental to understanding the bonding and reactivity of (2R)-tocol acetate. The HOMO represents the region from which an electron is most likely to be donated, making it central to the molecule's role as a nucleophile or antioxidant. Conversely, the LUMO indicates the region most susceptible to accepting an electron, highlighting its electrophilic character. researchgate.net

The distribution and energy levels of these frontier orbitals are influenced by the molecular structure, including the chromanol ring and the phytyl tail. researchgate.net Theoretical calculations on tocopherols (B72186) have shown that the chromanol ring is nearly flat due to its aromaticity, with some flexibility around the C(2) and C(4) atoms. researchgate.netmdpi.com The specific arrangement of methyl groups on the chromanol ring in different tocopherol isoforms significantly influences their electronic properties and, consequently, their reactivity. researchgate.net

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as (2R)-tocol acetate, and a biological target, typically a protein or enzyme. These methods are crucial for understanding the molecular basis of biological activity.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. brieflands.commdpi.com This technique is widely used to understand the binding modes of various compounds, including acetate derivatives, with their target enzymes. brieflands.comnih.govrsc.orgresearchgate.net For example, docking studies have been performed on acetate-containing compounds to investigate their interactions with receptors like VEGFR2 kinase and cyclooxygenase (COX) enzymes. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the enzyme. mdpi.comresearchgate.net

Ab initio molecular dynamics simulations have been used to study processes like excited-state proton transfer involving acetate in aqueous solutions. acs.org These simulations can provide detailed insights into the role of solvent molecules and the dynamics of the interaction at a quantum mechanical level. acs.org

Conformational Analysis and Stereochemical Stability Modeling

Conformational analysis of (2R)-tocol acetate is essential for understanding its three-dimensional structure and how it influences its physical and biological properties. The molecule possesses multiple chiral centers, leading to several possible stereoisomers. atamanchemicals.comwikipedia.org The naturally occurring and most biologically active form is the RRR-α-tocopherol. wikipedia.orgnih.gov

Computational methods, such as semi-empirical calculations (e.g., AM1 and PM3) and DFT, are employed to determine the stable conformations and the energy barriers for interconversion between them. researchgate.netmdpi.comresearchgate.net These calculations involve optimizing the molecular geometry to find the lowest energy structures. researchgate.netmdpi.com For tocopherols, the dihedral angles of the chromanol ring are key parameters in defining its conformation. researchgate.netmdpi.com Studies have shown that the chromanol ring is largely planar, with some flexibility. researchgate.netmdpi.com

Circular dichroism (CD) spectroscopy, complemented by computational modeling, is a powerful experimental technique for studying the conformational changes of chiral molecules like tocopherols in different solvent environments. mdpi.com The CD spectra are sensitive to the stereochemistry and conformation of the molecule, providing insights into how the polarity of the environment affects its structure. mdpi.com

Predictive Modeling of Synthetic Pathways and Reaction Selectivity

Computational chemistry plays a significant role in predicting the feasibility and selectivity of synthetic routes to (2R)-tocol acetate and related compounds. By modeling reaction intermediates and transition states, chemists can gain insights into reaction mechanisms and predict the most likely products.

For instance, DFT calculations can be used to study the energetics of different reaction pathways, helping to identify the most favorable route. acs.orgrsc.org This is particularly useful for complex reactions involving multiple steps and potential side products. Predictive models can also be developed using machine learning techniques trained on large datasets of known reactions. acs.org These models can predict suitable reaction conditions, including catalysts, solvents, and temperature, for a given transformation. acs.org

In the context of synthesizing tocopherol derivatives, computational studies can help in understanding the stereoselectivity of key reactions, which is crucial for obtaining the desired (2R)-isomer. researchgate.netacs.org The synthesis of α-tocopherol often involves the condensation of trimethylhydroquinone (B50269) with isophytol (B1199701) or a related phytyl precursor, and computational modeling can aid in optimizing the catalysts and conditions for this reaction. deepdyve.comresearchgate.net

Emerging Research Directions and Methodological Advances in 2r Tocol Acetate Studies

Novel Synthetic Methodologies for Enantiopure Tocol (B1682388) Derivatives

The synthesis of enantiopure tocol derivatives, including (2R)-Tocol acetate (B1210297), is a significant area of research. The goal is to produce specific stereoisomers to study their unique biological activities. nih.gov Historically, synthetic vitamin E (all-rac-α-tocopheryl acetate) is a mixture of eight stereoisomers, of which the four 2R forms (RRR, RSR, RSS, RRS) exhibit the highest biological activity. nih.gov

Recent synthetic strategies focus on creating stereochemically well-defined compounds. For instance, methodologies have been developed for synthesizing enantiopure 3-, 4-, and 5-monosubstituted prolines from a single chiral derivative, a technique that could be adapted for tocol synthesis. springernature.com Other innovative approaches include the development of new synthetic routes for chiral 3,5-disubstituted pyrrol-2-ones from amino acids, which involves a palladium-catalyzed hydrostannylation and Stille cross-coupling reaction. researchgate.net Another novel method involves the 1,3-dipolar cycloaddition reaction of nitrones to create new isoxazolidine (B1194047) derivatives. nih.gov Such precise synthetic methods are crucial for producing the specific (2R)-Tocol acetate isomer for detailed biological investigation.

A significant challenge in synthesizing tocol derivatives is the stereoselective construction of the chroman ring and the chiral centers in the phytyl tail. Researchers are exploring various catalytic and stereoselective reactions to achieve high enantiomeric purity. researchgate.net

Development of Advanced Chiral Analytical Platforms

The accurate analysis and separation of tocol acetate stereoisomers are essential for understanding their distinct biological roles. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of this field. mdpi.com

Modern chiral analytical platforms offer enhanced separation and detection capabilities. Advanced Separation Technologies (Astec) has developed highly enantioselective CSPs based on macrocyclic glycopeptides, known as CHIROBIOTIC columns. bioanalysis-zone.comsigmaaldrich.com These columns can separate a wide range of chiral compounds under various conditions, including normal phase, reversed-phase, and polar organic modes. bioanalysis-zone.comsigmaaldrich.com They operate through multiple molecular interactions, such as ionic, hydrogen bonding, π-π, dipole, hydrophobic, and steric interactions, allowing for the fine-tuning of enantiomer resolution. bioanalysis-zone.comsigmaaldrich.com

Another advancement is the use of open-tubular electrochromatography with chiral stationary phases made from immobilized chitosan (B1678972) nanomaterials. mdpi.com This technique offers a different approach compared to traditional packed columns. mdpi.com Furthermore, the combination of photoionization coincidence (PEPICO) spectroscopy with mass spectrometry presents a promising future direction for the chiral analysis of tocopherols (B72186). mdpi.com

Table 1: Comparison of Chiral Analytical Platforms for Tocol Acetate Separation

| Analytical Platform | Principle | Advantages | Key Applications |

|---|---|---|---|

| Chiral HPLC with Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC) | Multiple molecular interactions (ionic, H-bond, π-π, dipole, hydrophobic, steric) on a chiral stationary phase. bioanalysis-zone.comsigmaaldrich.com | High enantioselectivity, versatile mobile phase compatibility, suitable for analytical and preparative separations. bioanalysis-zone.comsigmaaldrich.com | Separation of neutral, polar, and ionic chiral compounds, including tocol stereoisomers. bioanalysis-zone.comsigmaaldrich.com |

| Open-Tubular Electrochromatography with Chitosan Nanomaterials | Electrophoretic and chromatographic separation on a chiral stationary phase immobilized in a capillary. mdpi.com | Different separation mechanism compared to packed columns. mdpi.com | Chiral analysis of various compounds. mdpi.com |

| Photoionization Coincidence (PEPICO) Spectroscopy with Mass Spectrometry | Mass-selective chiral analysis based on photoionization. mdpi.com | High sensitivity and specificity for chiral analysis. mdpi.com | Emerging technique for detailed chiral studies of molecules like tocopherols. mdpi.com |

Elucidation of Nuanced Stereospecific Biological Roles in Complex Biological Systems (Cellular and In Vitro Focus)

Research is increasingly focused on understanding the specific biological functions of different vitamin E stereoisomers at the cellular level. While all stereoisomers have equal antioxidant activity, only the 2R forms are significantly retained in the body. nih.gov This discrimination occurs primarily in the liver, where the α-tocopherol transfer protein (α-TTP) preferentially binds to 2R-α-tocopherol. researchgate.net

In vitro studies using cell models, such as Caco-2 intestinal cells, are crucial for investigating the absorption and metabolism of different tocopherol forms. mdpi.com Such studies have shown that α-tocopherol acetate is hydrolyzed to free tocopherol within the intestine before absorption. atamanchemicals.com

Emerging research indicates that different stereoisomers may have distinct effects on cellular processes beyond antioxidant activity. For example, studies on α-tocopherol's role in vesicular transport suggest that specific stereoisomers might interact differently with cellular membranes and proteins. nih.gov The stereospecificity of these interactions could influence signaling pathways and gene expression. Further research using specific enantiopure compounds like (2R)-Tocol acetate in controlled in vitro systems is needed to delineate these nuanced roles.

Integration of Omics Technologies for Mechanistic Insights in Model Systems

The integration of omics technologies—transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of the mechanistic actions of nutrients like vitamin E. mdpi.com These high-throughput technologies allow for a comprehensive view of the molecular changes within a biological system in response to a specific compound.

In the context of (2R)-Tocol acetate, omics approaches can be applied to model systems to uncover its specific effects. For instance, transcriptomics can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics provides a snapshot of the small-molecule metabolites, offering insights into metabolic pathway perturbations. mdpi.comnih.gov

By applying these technologies to cell culture models or animal studies with controlled supplementation of enantiopure (2R)-Tocol acetate, researchers can identify the specific molecular pathways it modulates. biorxiv.orgosti.gov This integrated approach can help to differentiate the mechanistic actions of (2R)-Tocol acetate from other stereoisomers and provide a more complete picture of its biological significance. nih.gov For example, metabolomic analysis of extracts can reveal differences in metabolic profiles based on the specific compounds they are exposed to. osti.gov

Q & A

Q. What analytical methods are recommended for reliable identification and quantification of (2R)-Tocol Acetate in complex matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is the gold standard for analyzing (2R)-Tocol Acetate. Key parameters include:

- Column : Phenomenex Luna (250 × 4.6 mm) or equivalent reversed-phase columns.

- Mobile phase : Hexane/ethyl acetate/acetic acid (97.3:1.8:0.9 v/v/v) for isocratic elution .

- Detection : Fluorescence at λex 294 nm and λem 326 nm .

Calibration with α-, β-, γ-, and δ-tocopherol/tocotrienol standards is critical for accurate quantification. Validate selectivity using matrix-effect tests (e.g., comparing slopes of standard and matrix-matched calibrations) .

Q. How can researchers optimize extraction efficiency of (2R)-Tocol Acetate from lipid-rich samples?

Alkaline hydrolysis significantly enhances extraction yields compared to direct solvent methods. For cereal matrices:

- Hot alkaline hydrolysis improves tocol release by 7–33% over n-hexane/ethyl acetate or methanol extractions .

- Post-hydrolysis solvent extraction : Use ethyl acetate or methanol to recover liberated tocols.

Validate recovery rates using spiked samples and account for potential degradation during hydrolysis (e.g., via stability tests under varying pH/temperature conditions) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for (2R)-Tocol Acetate across studies?

Conflicting bioactivity results often arise from:

- Variability in enantiomeric purity : Ensure chiral separation (e.g., chiral HPLC columns) to confirm the (2R)-configuration, as racemic mixtures (e.g., dl-α-tocopherol acetate) may exhibit different biological effects .

- Matrix interference : Use matrix-matched calibration curves to mitigate lipid- or protein-binding effects in biological samples .

- Dosage/formulation differences : Standardize adjuvant concentrations (e.g., 0.1–40% w/w in vaccine studies) and document emulsion stability parameters .

Q. What experimental design considerations are critical for validating (2R)-Tocol Acetate’s antioxidant mechanisms in vivo?

- Control groups : Include cohorts treated with racemic tocol acetate or other enantiomers to isolate (2R)-specific effects.

- Endpoint selection : Measure biomarkers like plasma tocopherol levels, lipid peroxidation (e.g., malondialdehyde), and hepatic enzyme activity (e.g., glutathione peroxidase) .

- Statistical rigor : Use Student’s t-tests to compare linearity slopes (α = 0.05; tcritical = 2.78 for n = 4) and ANOVA for multi-group comparisons .

Q. How can researchers reconcile contradictory data on (2R)-Tocol Acetate’s stability under varying pH conditions?

- pH-dependent degradation studies : Conduct accelerated stability tests (e.g., 25–40°C, pH 3–9) and monitor degradation products via LC-MS.

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) to predict shelf-life. For example, alkaline conditions (pH >8) may reduce t1/2 due to ester hydrolysis .

- Cross-validate protocols : Compare results with independent methods (e.g., spectrophotometric vs. chromatographic assays) .

Q. What strategies ensure enantiomeric purity of (2R)-Tocol Acetate in synthetic or isolation workflows?

- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases to resolve (2R) and (2S) enantiomers.

- Stereochemical verification : Confirm configuration via optical rotation or X-ray crystallography. Reference CAS 146502-80-9 for structural validation .

- Process controls : Monitor reaction temperature and catalyst selection (e.g., chiral catalysts for asymmetric synthesis) to minimize racemization .

Methodological Best Practices

- Data reporting : Include raw chromatograms, validation parameters (e.g., LOD, LOQ), and statistical analysis in supplementary materials .

- Ethical sourcing : Obtain certified reference materials (e.g., Sigma-Aldrich, USP) and disclose suppliers in methods sections .

- Collaborative replication : Share protocols via open-access platforms to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.